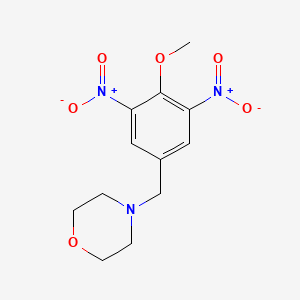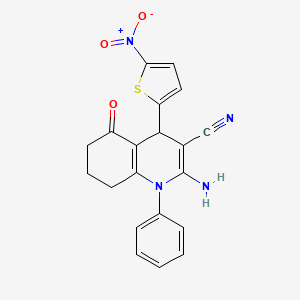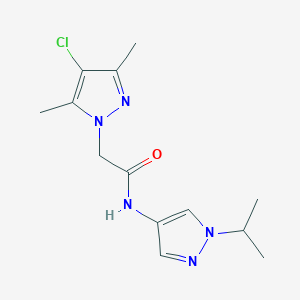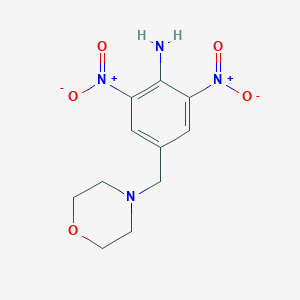
4-(4-methoxy-3,5-dinitrobenzyl)morpholine
説明
4-(4-methoxy-3,5-dinitrobenzyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of morpholine, a cyclic amine, and contains a nitro group and a methoxy group on the benzene ring.
作用機序
The mechanism of action of 4-(4-methoxy-3,5-dinitrobenzyl)morpholine involves photoactivation by UV light. Upon exposure to UV light, the nitro group on the benzene ring undergoes a photoreduction reaction, resulting in the formation of a nitroso group. The nitroso group is highly reactive and can form covalent bonds with nearby amino acid residues on proteins or neurotransmitters. This results in the crosslinking or release of the targeted molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxy-3,5-dinitrobenzyl)morpholine depend on its application. As a crosslinker, it can be used to study protein-protein interactions and protein structure. As a caged compound, it can be used to study neurotransmitter release and synaptic transmission. As a fluorescent probe, it can be used to study membrane dynamics and lipid-protein interactions.
実験室実験の利点と制限
The advantages of using 4-(4-methoxy-3,5-dinitrobenzyl)morpholine in lab experiments include its photoactivatable nature, which allows for precise spatiotemporal control of crosslinking or release events. It is also a relatively small and stable molecule, making it easy to handle and store. However, its use requires specialized equipment such as UV light sources and may require optimization of reaction conditions for specific applications.
将来の方向性
There are several future directions for the use of 4-(4-methoxy-3,5-dinitrobenzyl)morpholine in scientific research. One direction is the development of new applications for the compound, such as in the study of protein-ligand interactions or in the control of gene expression. Another direction is the optimization of the synthesis method to improve yield and purity. Additionally, the development of new photoactivatable compounds with improved properties may lead to new discoveries in the field of chemical biology.
科学的研究の応用
4-(4-methoxy-3,5-dinitrobenzyl)morpholine has been used in various scientific research applications. It has been used as a photoactivatable crosslinker to study protein-protein interactions. It has also been used as a caged compound to release neurotransmitters such as acetylcholine and GABA in a controlled manner. Additionally, it has been used as a fluorescent probe to study membrane dynamics and lipid-protein interactions.
特性
IUPAC Name |
4-[(4-methoxy-3,5-dinitrophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-20-12-10(14(16)17)6-9(7-11(12)15(18)19)8-13-2-4-21-5-3-13/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPNVCZNAHKMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])CN2CCOCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxy-3,5-dinitrophenyl)methyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4328235.png)

![N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4328246.png)
![1-[4-(3-methoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328254.png)
![7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one](/img/structure/B4328280.png)

![ethyl 6'-amino-1,3'-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4328293.png)
![5'-ethyl 3'-methyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4328301.png)
![methyl 6'-amino-1-methyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4328304.png)

![(4-chloro-2,6-dinitrophenyl)[2-(diethylamino)ethyl]amine](/img/structure/B4328322.png)
![ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B4328332.png)
![methyl 4-(5-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoate](/img/structure/B4328335.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4328350.png)